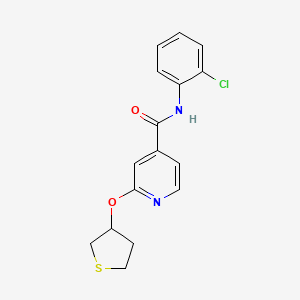

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1988 and has since been used in various studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).

Applications De Recherche Scientifique

Anticonvulsant Properties

A study focused on the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, which includes compounds structurally related to N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were synthesized through condensation reactions and evaluated for their anticonvulsant activities. One of the compounds exhibited excellent anticonvulsant activity without neurotoxicity, suggesting potential for developing new therapeutic agents in epilepsy treatment (Hozaifa Hasan et al., 2011).

Antimicrobial Activity

Another research area explored the synthesis and antimicrobial screening of azetidine derivatives, closely related to the chemical structure . These derivatives were synthesized and tested against various bacterial and fungal strains. The results demonstrated significant antimicrobial activity, highlighting the potential use of such compounds in the development of new antimicrobial agents (Rakesh Patel et al., 2014).

Supramolecular Chemistry

Isonicotinamide, a component of the chemical structure under discussion, has been utilized in the synthesis of various copper(II) complexes. These complexes form infinite 1-D chains and demonstrate the utility of isonicotinamide as a supramolecular reagent. This research provides insight into the construction of inorganic–organic hybrid materials, which could have applications in materials science and catalysis (C. Aakeröy et al., 2003).

Crystal Engineering

Further research into the interactions between isonicotinamide and carboxylic acids has led to the creation of multicomponent solid forms. These forms, characterized by various analytical techniques, exhibit diverse structural and supramolecular aspects. Such studies are foundational in crystal engineering, where understanding and controlling molecular interactions can lead to the development of materials with desired properties (Yuting Zhang et al., 2021).

Corrosion Inhibition

Investigations into the corrosion inhibition effect of isonicotinamide derivatives on mild steel in acidic environments have shown promising results. These studies are critical for developing new corrosion inhibitors, which are essential for extending the life and ensuring the safety of metal structures in corrosive environments (M. Yadav et al., 2015).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXXXCDZLFYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)

![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)

![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)

![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)